molecular formula C21H20F7N3O4S B3029943 Bitopertin (R enantiomer) CAS No. 845614-12-2

Bitopertin (R enantiomer)

Cat. No.: B3029943
CAS No.: 845614-12-2
M. Wt: 543.5
InChI Key: YUUGYIUSCYNSQR-GFCCVEGCSA-N
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Description

Bitopertin (R enantiomer) is a selective glycine transporter type 1 (GlyT1) inhibitor. It is primarily investigated for its potential therapeutic applications in treating disorders such as schizophrenia and erythropoietic protoporphyria. By inhibiting the reuptake of glycine, Bitopertin increases glycine levels in the synaptic cleft, thereby enhancing glutamatergic neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enantiomerically pure compounds like Bitopertin (R enantiomer) often involves enantioselective catalysis. One common method is the use of chiral catalysts in organocascade reactions, which form several chemical bonds and generate stereogenic centers with excellent stereoselectivity . These reactions are environmentally friendly as they occur in the absence of metals and reduce chemical waste.

Industrial Production Methods: Industrial production of enantiopure compounds typically involves large-scale enantioselective synthesis or chiral resolution techniques. Solid-phase extraction combined with chiral high-performance liquid chromatography (HPLC) is often used for the enantiomeric separation of racemic drugs in biological samples .

Scientific Research Applications

Bitopertin (R enantiomer) has been extensively studied for its potential therapeutic applications:

Comparison with Similar Compounds

    ORG-25935: Another glycine transporter inhibitor with similar applications in enhancing NMDA receptor function.

    Sarcosine: A naturally occurring amino acid derivative that also inhibits glycine reuptake.

    D-cycloserine: A partial agonist at the glycine site of the NMDA receptor.

Uniqueness: Bitopertin (R enantiomer) is unique due to its high selectivity and potency as a GlyT1 inhibitor. It has shown a favorable safety and tolerability profile in clinical trials, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUGYIUSCYNSQR-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676592
Record name {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845614-12-2
Record name [4-[3-Fluoro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845614-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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